molecular formula C8H8F3NO3S B6146993 2-methyl-3-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 1261650-79-6

2-methyl-3-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B6146993
CAS No.: 1261650-79-6
M. Wt: 255.2
InChI Key:
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Description

2-methyl-3-(trifluoromethoxy)benzene-1-sulfonamide is an organic compound characterized by the presence of a trifluoromethoxy group, a methyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methyl-3-(trifluoromethoxy)benzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-methyl-3-(trifluoromethoxy)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-3-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-(trifluoromethyl)benzene-1-sulfonamide
  • 2-methyl-3-(methoxy)benzene-1-sulfonamide
  • 2-methyl-3-(fluoromethoxy)benzene-1-sulfonamide

Uniqueness

2-methyl-3-(trifluoromethoxy)benzene-1-sulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1261650-79-6

Molecular Formula

C8H8F3NO3S

Molecular Weight

255.2

Purity

95

Origin of Product

United States

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